Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

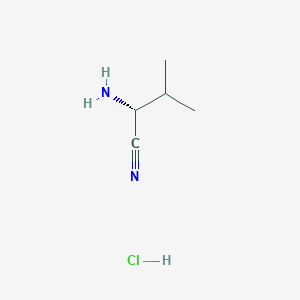

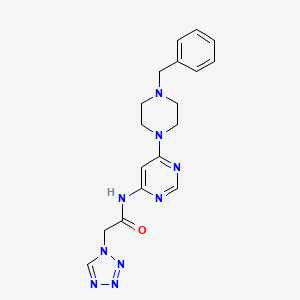

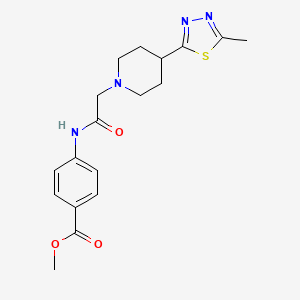

“Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate” is a chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate” includes a thiophene ring and an isoxazole ring . Thiophene is a five-membered ring made up of one sulfur atom , while isoxazole is a five-membered heterocyclic moiety .Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthesis Approaches : Research has focused on developing innovative synthesis methods for related thiophene derivatives. For example, the Gewald reaction under organocatalyzed conditions facilitates the formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing efficient room-temperature synthesis processes that might be applicable to derivatives like "Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate" (Abaee & Cheraghi, 2013).

Functional Material Development : Thiophene-based compounds have been evaluated for their utility in constructing conductive materials. The synthesis of cyclopentadithiophene-benzoic acid copolymers as conductive binders for lithium-ion batteries highlights the potential of thiophene derivatives in enhancing the performance and stability of energy storage devices, suggesting similar applications for "Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate" (Wang et al., 2017).

Luminescence and Sensory Applications : Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate demonstrate efficient luminescence sensing capabilities for environmental contaminants. This underscores the potential of thiophene derivatives in creating sensitive and selective sensors for detecting hazardous substances (Zhao et al., 2017).

Biological and Pharmaceutical Investigations

Antimicrobial and Antioxidant Studies : Thiophene derivatives have shown promising antimicrobial and antioxidant properties, suggesting that "Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate" could potentially possess similar biological activities. Research into the synthesis of lignan conjugates via cyclopropanation reveals compounds with significant antibacterial, antifungal, and antioxidant capabilities (Raghavendra et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Thiophene and isoxazole derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets . .

Mode of Action

Thiophene and isoxazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene and isoxazole derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .

Result of Action

Thiophene and isoxazole derivatives are known to have a variety of effects, depending on their specific structures and targets .

Propriétés

IUPAC Name |

methyl 2-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-18-13(17)8-4-5-20-12(8)14-11(16)9-6-10(19-15-9)7-2-3-7/h4-7H,2-3H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBAADHXNFDOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=NOC(=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-cyclopropylisoxazole-3-carboxamido)thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2569035.png)

![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]-2-methylpropanamide](/img/structure/B2569042.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2569046.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)

![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)